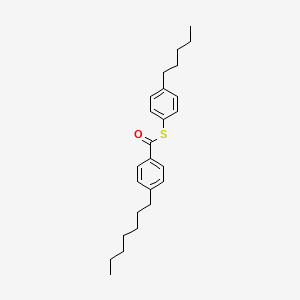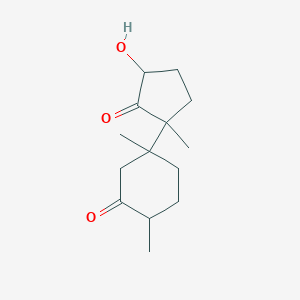![molecular formula C12H33O4PSi3 B14590258 Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate CAS No. 61357-01-5](/img/structure/B14590258.png)
Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate is a compound that features a combination of silyl and phosphate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate typically involves the reaction of ethyl(dimethyl)silyl chloride with bis[(trimethylsilyl)methyl] phosphate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol and phosphate derivatives.
Reduction: Reduction reactions can lead to the formation of silyl ethers and other reduced products.
Substitution: The silyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like trimethylsilyl chloride (TMSCl) and bis(trimethylsilyl)acetamide (BSA) are used for silylation reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silyl ethers, and various substituted silyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of functional groups and the formation of silyl ethers.
Biology: The compound can be used in the modification of biomolecules for analytical purposes.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate involves the interaction of its silyl and phosphate groups with various molecular targets. The silyl groups can act as protecting groups for sensitive functional groups, while the phosphate group can participate in phosphorylation reactions. These interactions can modulate the reactivity and stability of the compound in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride (TMSCl): Used for silylation reactions.
Bis(trimethylsilyl)acetamide (BSA): Another silylating agent.
Tetraethyl orthosilicate (TEOS): Used in the synthesis of silica-based materials.
Uniqueness
Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate is unique due to its combination of silyl and phosphate groups, which provides a distinct set of chemical properties and reactivity. This makes it particularly useful in applications where both silylation and phosphorylation are required.
Properties
CAS No. |
61357-01-5 |
|---|---|
Molecular Formula |
C12H33O4PSi3 |
Molecular Weight |
356.62 g/mol |
IUPAC Name |
[ethyl(dimethyl)silyl] bis(trimethylsilylmethyl) phosphate |
InChI |
InChI=1S/C12H33O4PSi3/c1-10-20(8,9)16-17(13,14-11-18(2,3)4)15-12-19(5,6)7/h10-12H2,1-9H3 |
InChI Key |
MQXSSJHSRMEFHF-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(C)OP(=O)(OC[Si](C)(C)C)OC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14590179.png)

![3-[2-(2-Methylprop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14590194.png)
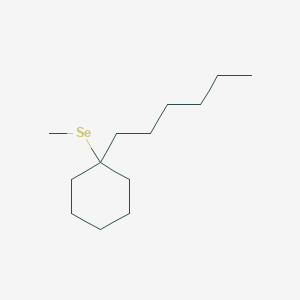


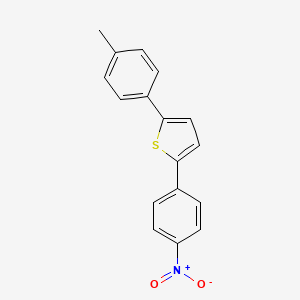

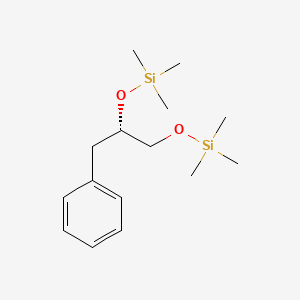
![Acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate](/img/structure/B14590245.png)
![3-(2-Propyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide](/img/structure/B14590248.png)

